3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O5S/c1-14(2)12-25-18-8-6-15(10-20(18)30-13-22(3,4)21(25)26)24-31(27,28)16-7-9-19(29-5)17(23)11-16/h6-11,14,24H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECCAXUPZFVXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a fluorine atom and a tetrahydrobenzo[b][1,4]oxazepin moiety, which may contribute to its pharmacological properties.
The molecular formula of this compound is CHFNOS with a molecular weight of approximately 450.5 g/mol. The structure includes functional groups such as sulfonamide and amide linkages which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 922050-50-8 |
The primary mechanism of action for this compound is its role as an inhibitor of receptor-interacting protein kinase 1 (RIP1 kinase) . This kinase is crucial in regulating cell death pathways and inflammatory responses. By inhibiting RIP1 kinase activity, this compound may help modulate pathways involved in various diseases such as cancer and neurodegenerative disorders .
Anticancer Properties
Research indicates that compounds similar to 3-fluoro-N-(5-isobutyl...) exhibit significant anticancer properties through the inhibition of key signaling pathways involved in tumor growth and survival. Specifically, studies have shown that targeting RIP1 kinase can lead to apoptosis in cancer cells and reduce tumor progression .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses makes it a potential candidate for treating conditions characterized by excessive inflammation. By inhibiting RIP1 kinase, it may reduce the production of pro-inflammatory cytokines .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on RIP1 Kinase Inhibition : A study demonstrated that compounds targeting RIP1 kinase significantly reduced cell viability in various cancer cell lines. The results indicated that the inhibition led to increased apoptosis rates compared to untreated controls .
- Inflammatory Models : In preclinical models of inflammation, compounds similar to this sulfonamide showed a marked decrease in inflammatory markers when administered prior to inflammatory stimuli .
Comparison with Similar Compounds
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide
- Differences : Replaces the 3-fluoro group in the target compound with a 3-methoxy.
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide
- Differences : Features an allyl group (C₃H₅) at position 5 and 2,5-difluoro substitutions on the sulfonamide.
- Impact : The allyl group reduces steric hindrance compared to isobutyl, possibly improving conformational flexibility. Dual fluorine atoms may enhance metabolic stability but reduce solubility relative to the target’s methoxy group .
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide
- Differences : Shares the allyl group with the above analog but positions fluorine at 2,4- instead of 2,5- on the benzene ring.
- Impact : Altered fluorine positioning could modulate electronic effects and hydrogen-bonding interactions, influencing target selectivity .
Molecular Formula and Weight Trends
| Compound | Oxazepine Substituents | Sulfonamide Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Target | 5-isobutyl, 3,3-dimethyl | 3-fluoro-4-methoxy | C₂₂H₂₇FN₂O₅S* | ~463.5 (estimated) |
| [1] | 5-isobutyl, 3,3-dimethyl | 3,4-dimethoxy | C₂₁H₂₆N₂O₆S | Not available |
| [3] | 5-allyl, 3,3-dimethyl | 2,5-difluoro | C₂₀H₂₀F₂N₂O₄S | 422.4 |
| [4] | 5-allyl, 3,3-dimethyl | 2,4-difluoro | C₂₀H₂₀F₂N₂O₄S | 422.4 |
*Estimated based on structural analysis.
Key Observations :
- The target compound’s isobutyl group increases molecular weight and lipophilicity compared to allyl-containing analogs (C₂₂ vs. C₂₀).
- Methoxy vs. fluorine : The target’s 4-methoxy group likely improves solubility relative to difluoro analogs but may reduce membrane permeability.
Hypothetical Physicochemical and Pharmacological Effects
- Solubility : Methoxy groups (target and [1]) > Difluoro analogs ([3, 4]) due to polarity differences.
- Target Binding : Fluorine’s electronegativity may strengthen hydrogen bonds in the target, whereas methoxy groups in [1] could sterically hinder interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
